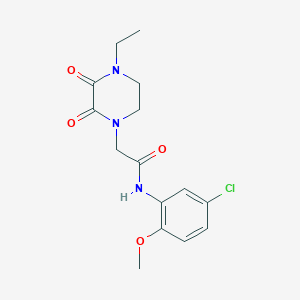

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl aromatic ring linked to a 2,3-dioxopiperazine moiety via an acetamide bridge. The 4-ethyl substitution on the dioxopiperazine ring distinguishes it structurally from related compounds.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-3-18-6-7-19(15(22)14(18)21)9-13(20)17-11-8-10(16)4-5-12(11)23-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNPSKBFFRXZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-ethyl-2,3-dioxopiperazine.

Acylation Reaction: The key step involves the acylation of 5-chloro-2-methoxyaniline with an acylating agent like acetyl chloride or acetic anhydride to form the intermediate acetamide.

Coupling Reaction: The intermediate is then coupled with 4-ethyl-2,3-dioxopiperazine under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to optimize yield and efficiency.

Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications could be explored, such as its use as a lead compound in drug discovery.

Industry: It may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

Altering Pathways: Influencing cellular pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be contextualized against the following analogs:

Structural Analogues with Anticancer Activity

- Compound 6e (N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide): Key Features: Combines pyridinyl and oxadiazolylsulfanyl groups. Activity: Exhibits potent cytotoxicity against PANC-1 (IC50 = 4.6 μM) and HepG2 (IC50 = 2.2 μM) cancer cells .

- N-(5-chloro-2-methoxyphenyl)-2-(1-naphthyloxy)acetamide (CAS 420823-84-3): Key Features: Contains a naphthyloxy substituent. Activity: No explicit data provided, but naphthyl groups often enhance lipophilicity and membrane permeability . Comparison: The dioxopiperazine in the target compound may offer improved solubility compared to the naphthyloxy group.

Enzyme Inhibitors and Anti-inflammatory Agents

- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives :

- Key Features : Oxadiazole-thioether linkages.

- Activity : Act as lipoxygenase inhibitors (anti-inflammatory) with IC50 values comparable to standard drugs .

- Comparison : The dioxopiperazine moiety in the target compound may shift activity toward protease or kinase inhibition, given the piperazine ring’s prevalence in such targets.

Agricultural and Pesticidal Analogues

- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :

Structural Diversity and Pharmacokinetic Implications

- N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (CAS 878594-89-9): Key Features: Thiophene-methylamino substitution. Activity: Undisclosed, but thiophene rings often modulate cytochrome P450 interactions . Comparison: The dioxopiperazine in the target compound may reduce hepatic metabolism compared to thiophene-based analogs.

Data Table: Comparative Analysis of Key Compounds

Critical Research Findings and Mechanistic Insights

- Anticancer Activity : Oxadiazole and pyridinyl substituents enhance cytotoxicity in acetamide derivatives, as seen in Compound 6e . The target compound’s dioxopiperazine may mimic these effects via chelation or hydrogen bonding.

- Enzyme Inhibition : Oxadiazole-thioether derivatives show potent lipoxygenase inhibition, suggesting that electron-withdrawing groups (e.g., dioxopiperazine) could similarly modulate enzyme activity .

- Structural Optimization: Substitutions on the piperazine ring (e.g., ethyl in the target compound) are known to fine-tune pharmacokinetics, such as plasma half-life and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.